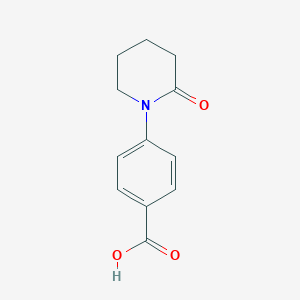

4-(2-Oxopiperidin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHDBSPODXLMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426805 | |

| Record name | 4-(2-oxopiperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-03-4 | |

| Record name | 4-(2-Oxo-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-oxopiperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Oxopiperidin 1 Yl Benzoic Acid and Its Analogs

Retrosynthetic Analysis of the 4-(2-Oxopiperidin-1-yl)benzoic acid Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic pathways. The most logical disconnections are at the C-N bond between the piperidone ring and the benzoic acid moiety, and the amide bond within the lactam ring.

Route A: C-N Bond Disconnection

This approach, severing the bond between the phenyl ring and the piperidone nitrogen, suggests two main strategies:

Strategy A1: Nucleophilic Aromatic Substitution (SNA_r_) or Metal-Catalyzed Cross-Coupling. This involves the reaction of a 4-halobenzoic acid derivative with 2-piperidone (B129406). Modern catalytic methods such as the Buchwald-Hartwig amination or the Ullmann condensation are prime candidates for this transformation. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Strategy A2: Amidation followed by Intramolecular Cyclization. This pathway involves the acylation of a 4-aminobenzoic acid derivative with a 5-halovaleryl halide, followed by an intramolecular cyclization to form the piperidone ring.

Route B: Amide Bond Disconnection

Cleavage of the amide bond within the piperidone ring leads to a less common but viable approach. This would involve the cyclization of a δ-amino-substituted benzoic acid derivative.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several multi-step synthetic routes have been developed, incorporating both classical and modern methodologies.

Multi-step Synthesis Approaches

Ullmann Condensation Route:

A classical approach to forming the C-N bond is the Ullmann condensation. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst at elevated temperatures.

Step 1: Esterification of 4-bromobenzoic acid. To protect the carboxylic acid functionality, 4-bromobenzoic acid is first converted to its corresponding ester, for example, methyl 4-bromobenzoate.

Step 2: Ullmann Coupling. The resulting ester is then coupled with 2-piperidone using a copper(I) salt, such as copper(I) iodide, and a base, often potassium carbonate, in a high-boiling solvent like dimethylformamide (DMF).

Step 3: Hydrolysis. The final step involves the hydrolysis of the ester group to yield this compound.

Buchwald-Hartwig Amination Route:

A more modern and often more efficient alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction offers milder conditions and a broader substrate scope.

Step 1: Esterification of 4-bromobenzoic acid. Similar to the Ullmann route, the carboxylic acid is protected as an ester.

Step 2: Buchwald-Hartwig Coupling. The aryl bromide ester is then reacted with 2-piperidone in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., cesium carbonate or potassium tert-butoxide) in a suitable solvent like toluene (B28343) or dioxane. nih.govbeilstein-journals.org

Step 3: Hydrolysis. The ester is subsequently hydrolyzed to afford the final product.

Acylation and Intramolecular Cyclization Route:

This strategy builds the piperidone ring onto the benzoic acid backbone.

Step 1: Acylation of 4-aminobenzoic acid. 4-Aminobenzoic acid is acylated with 5-bromovaleryl chloride. nih.govsigmaaldrich.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Step 2: Intramolecular Cyclization. The resulting N-(4-carboxyphenyl)-5-bromopentanamide undergoes intramolecular cyclization upon treatment with a base, such as sodium hydride, to form the lactam ring and yield the desired product.

Convergent and Divergent Synthesis Strategies

The synthesis of analogs of this compound can be efficiently achieved using convergent and divergent strategies.

Convergent Synthesis:

In a convergent approach, the two main fragments, the substituted benzoic acid and the piperidone ring, are synthesized separately and then coupled in the final steps. For instance, various substituted 4-halobenzoic acids and different lactams can be prepared independently and then joined using the Buchwald-Hartwig amination, allowing for the rapid generation of a library of analogs.

Divergent Synthesis:

A divergent strategy starts from a common intermediate that is then elaborated into a variety of final products. For example, once this compound is synthesized, the carboxylic acid group can be converted into a range of other functional groups (e.g., esters, amides) to create a series of analogs.

Green Chemistry Principles in the Synthesis of this compound

Efforts to develop more environmentally benign synthetic routes are a key focus in modern chemistry. The principles of green chemistry can be applied to the synthesis of this compound in several ways:

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | The Buchwald-Hartwig amination generally offers higher atom economy compared to the acylation/cyclization route, which generates byproducts. |

| Use of Safer Solvents | Exploring the use of greener solvents like water, ethanol, or supercritical fluids, or even solvent-free conditions, is a key area of research. google.com |

| Energy Efficiency | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for the coupling and cyclization steps. |

| Catalysis | The use of catalytic methods like the Buchwald-Hartwig and Ullmann reactions is inherently greener than stoichiometric reactions. Developing more efficient and recyclable catalysts is an ongoing goal. |

| Renewable Feedstocks | While not yet fully realized for this specific molecule, future research could focus on sourcing starting materials from renewable biomass. |

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The purification and characterization of the synthetic intermediates and the final product are crucial for ensuring the quality and identity of the synthesized compound.

Purification Techniques:

Crystallization: This is a common method for purifying solid intermediates and the final product. The choice of solvent is critical for obtaining high-purity crystals.

Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts, particularly after the coupling reactions.

Extraction: Liquid-liquid extraction is employed during the work-up of many reaction mixtures to separate the product from inorganic salts and other impurities.

Characterization Techniques:

A combination of spectroscopic and analytical methods is used to confirm the structure and purity of the synthesized compounds.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. |

Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the lactam C=O stretch. | | High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound and can be used to monitor the progress of a reaction. | | Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline solid. |

By employing these synthetic strategies and analytical techniques, this compound can be produced efficiently and with high purity, enabling its use in the synthesis of more complex and medicinally important molecules.

Structure Activity Relationship Sar Studies of 4 2 Oxopiperidin 1 Yl Benzoic Acid Derivatives

Design and Synthesis of Analogs with Modifications on the Piperidine (B6355638) Ring

A critical aspect of SAR studies involves altering the piperidine-2-one (δ-valerolactam) ring. Potential modifications could include the introduction of substituents at positions 3, 4, 5, or 6. These changes could influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. However, specific studies detailing the synthesis and biological evaluation of such analogs of 4-(2-oxopiperidin-1-yl)benzoic acid are not prominently featured in the reviewed literature. General methods for synthesizing substituted piperidines are well-established, often involving multi-step sequences. ajchem-a.com

Design and Synthesis of Analogs with Modifications on the Benzoic Acid Moiety

Similarly, modifications to the benzoic acid portion of the molecule are a standard strategy in drug design. This could involve altering the position of the carboxylic acid group (from para to meta or ortho), or introducing various substituents onto the benzene (B151609) ring. These changes can impact the molecule's acidity (pKa), electronic distribution, and ability to bind to target proteins. For instance, the synthesis of various benzoic acid derivatives often starts from appropriately substituted precursors, such as converting a methyl group on a tolyl ring into a carboxylic acid. researchgate.net Research on other benzoic acid-containing scaffolds has shown that such modifications can significantly influence biological activity. nih.govresearchgate.netiomcworld.com However, dedicated studies applying these strategies to this compound are not readily found.

Molecular Modeling and Computational Chemistry Applications for 4 2 Oxopiperidin 1 Yl Benzoic Acid

Ligand-Based Drug Design Approaches for 4-(2-Oxopiperidin-1-yl)benzoic acid Analogs

Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD methods can identify the key chemical features responsible for a compound's biological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of LBDD. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, modifying various parts of the parent molecule, such as the benzoic acid ring or the piperidone ring. The biological activity of these compounds against a specific target would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological features.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its reliability.

A hypothetical QSAR study on this compound analogs could reveal, for instance, that electron-withdrawing substituents on the benzoic acid ring enhance activity, while bulky substituents on the piperidone ring are detrimental. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R-Group (on Benzoic Acid) | LogP | Electronic Parameter (σ) | Predicted Activity (pIC50) |

| 1 | H | 2.1 | 0.00 | 5.8 |

| 2 | 4-Cl | 2.8 | 0.23 | 6.5 |

| 3 | 4-OCH3 | 2.0 | -0.27 | 5.2 |

| 4 | 4-NO2 | 1.8 | 0.78 | 7.1 |

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound and its analogs, a pharmacophore model could be developed based on the structures of the most active compounds.

This model might include features such as:

A hydrogen bond acceptor (the carbonyl oxygen of the piperidone).

A hydrogen bond donor (the carboxylic acid proton).

An aromatic ring feature (the benzene (B151609) ring).

Hydrophobic regions.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential hits for further biological evaluation, accelerating the discovery of new lead compounds.

Structure-Based Drug Design Approaches for this compound

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. This approach allows for the rational design of ligands that can fit precisely into the target's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. If a biological target for this compound were identified and its 3D structure determined, molecular docking could be employed to:

Predict the binding mode of the compound within the active site.

Identify key amino acid residues involved in the interaction.

Estimate the binding affinity of the ligand for the target.

For example, docking simulations might reveal that the carboxylic acid group of this compound forms a crucial salt bridge with a positively charged amino acid residue in the binding pocket, while the piperidone moiety engages in hydrogen bonding with a backbone amide. This information would be critical for designing more potent inhibitors.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Following a molecular docking study, an MD simulation of the this compound-protein complex could be performed to:

Assess the stability of the predicted binding pose.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with greater accuracy.

MD simulations can reveal subtle but important details about the ligand-protein interaction that are not apparent from static docking poses, providing a more realistic representation of the binding event.

In Silico ADMET Prediction for this compound and its Derivatives

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. In silico ADMET prediction tools can provide early warnings of potential liabilities, allowing for the modification of compounds to improve their pharmacokinetic and safety profiles.

For this compound, various computational models can be used to predict its ADMET properties.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Expected to bind significantly to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic. |

| hERG I Inhibition | Low risk | Low risk of cardiotoxicity. |

These in silico predictions suggest that this compound has a generally favorable ADMET profile, although its high plasma protein binding might limit its free concentration in the bloodstream. Such predictions are valuable for guiding the design of derivatives with improved "drug-like" properties.

Pharmacological Investigations and Biological Evaluation of 4 2 Oxopiperidin 1 Yl Benzoic Acid

In Vitro Assays for Target Engagement and Efficacy

In vitro studies are crucial for determining a compound's direct effects on a biological target and its functional consequences in a controlled cellular environment. For derivatives of 4-(2-Oxopiperidin-1-yl)benzoic acid, these assays have been pivotal in establishing their mechanism of action as PARP inhibitors.

The primary targets of these compounds are not receptors, but enzymes within the PARP family. nih.gov The interaction is therefore characterized by enzyme inhibition rather than traditional receptor binding. However, binding affinity to the enzyme's active site is a critical measure. The benzamide (B126) structure, mimicked by the core of these compounds, is designed to compete with the natural substrate of PARP, which is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). ljmu.ac.uk Molecular docking studies reveal that derivatives can form crucial hydrogen bonds with amino acid residues like Gln759 and Met890 and engage in π-π interactions with Tyr889 within the PARP-1 active site. nih.gov

Enzyme inhibition assays are fundamental to quantifying the potency of these compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's ability to inhibit PARP enzymatic activity. Derivatives incorporating the this compound scaffold have demonstrated significant potency against PARP-1 and PARP-2. nih.gov For instance, clinically approved PARP inhibitors show potent catalytic inhibition with IC50 values often below 0.1 µM. nih.gov The next-generation PARP1-selective inhibitor, AZD5305, which builds upon similar structural principles, potently inhibits PARP1 with an IC50 of less than 2.3 nmol/L. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Olaparib (B1684210) | PARP | <0.1 | nih.gov |

| Veliparib | PARP | <0.1 | nih.gov |

| Niraparib | PARP | <0.1 | nih.gov |

| Talazoparib (B560058) | PARP | <0.0005 | mdpi.com |

| AZD5305 | PARP1 | 0.0023 | nih.gov |

Cell-based assays translate enzyme inhibition into a measurable biological effect. A key assay measures the inhibition of PARylation—the process where PARP enzymes attach poly-ADP-ribose chains to proteins to signal DNA damage. nih.govmdpi.com In cellular models, potent PARP inhibitors effectively block this process, which can be quantified. For example, talazoparib shows a strong inhibitory effect on poly ADP-ribosylation in HeLa cells with an IC50 value of less than 0.0005 μM. mdpi.com

Another critical functional outcome is "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for fixing DNA double-strand breaks is defective. nih.gov When PARP is inhibited, single-strand breaks are not repaired, leading to the formation of double-strand breaks during DNA replication. mdpi.com In BRCA-deficient cells, these breaks cannot be repaired, resulting in cell death. nih.gov This selective killing of cancer cells is a hallmark of effective PARP inhibitors. Anti-proliferative assays in BRCA-deficient cell lines are therefore a standard method to evaluate the functional efficacy of these compounds. nih.gov Studies have shown that even at a 1µM concentration, the PARP inhibitor olaparib can achieve over 90% PARP inhibition in various cancer cell lines. nih.gov

| Compound | Assay Type | Cell Line | Result (IC50) | Reference |

|---|---|---|---|---|

| Talazoparib | PARylation Inhibition | HeLa | <0.0005 µM | mdpi.com |

| AZD5305 | PARylation Inhibition | A549 | 2.3 nmol/L | nih.gov |

| Compound 16j | Anti-proliferative | MDA-MB-436 (BRCA1 mutant) | 0.13 µM | nih.gov |

| Compound 16l | Anti-proliferative | MDA-MB-436 (BRCA1 mutant) | 0.11 µM | nih.gov |

In Vivo Pharmacological Studies

Following promising in vitro results, drug candidates are evaluated in living organisms to understand their efficacy in a more complex biological system.

The primary animal models used for evaluating PARP inhibitors are xenograft models. nih.gov These involve implanting human tumor cells into immunocompromised mice. To test the principle of synthetic lethality, researchers often use cancer cell lines with known BRCA1 or BRCA2 mutations. nih.gov Models of pediatric solid tumors, such as Ewing sarcoma, neuroblastoma, and medulloblastoma, have also been used to demonstrate the efficacy of PARP inhibitors in combination with chemotherapy. nih.gov Furthermore, preclinical studies have utilized models of ovarian, breast, pancreatic, and prostate cancers to establish the therapeutic potential of these agents. nih.govnih.gov

No Pharmacological Data Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific pharmacological or biological evaluation data could be found for the chemical compound this compound.

Extensive investigations into the mechanism of action, including downstream signaling pathway analysis and the identification of molecular targets, yielded no specific research findings for this particular molecule. The scientific community has not published any studies detailing the pharmacological properties or biological effects of this compound.

Therefore, the requested article on the "," with a focus on its mechanism of action, cannot be generated at this time due to the absence of foundational research data.

While information exists for other benzoic acid derivatives and related chemical structures, the strict requirement to focus solely on this compound prevents the inclusion of such data, as it would not be scientifically accurate or relevant to the specified compound.

Further research and publication of primary scientific studies are required before a detailed analysis of this compound's pharmacological profile can be provided.

Crystallographic and Spectroscopic Analysis of 4 2 Oxopiperidin 1 Yl Benzoic Acid and Its Complexes

Co-crystallization Studies of 4-(2-Oxopiperidin-1-yl)benzoic acid with Biological Macromolecules

No studies detailing the co-crystallization of this compound with proteins or other biological macromolecules have been identified.

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

While basic analytical data may exist with chemical suppliers, in-depth studies using advanced NMR or mass spectrometry for the characterization of complexes of this compound are not present in the accessible scientific literature.

Advanced Topics and Future Directions in 4 2 Oxopiperidin 1 Yl Benzoic Acid Research

Prodrug Strategies for 4-(2-Oxopiperidin-1-yl)benzoic acid

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, chemical instability, or low bioavailability. A prodrug is an inactive or less active derivative that is converted in vivo to the active pharmacological agent. For this compound, several theoretical prodrug strategies could be employed to modulate its properties for therapeutic applications.

The carboxylic acid group is the most amenable functional group for prodrug modification. Esterification is a common approach to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially enhancing membrane permeability. These ester prodrugs are typically designed to be hydrolyzed by endogenous esterase enzymes in the blood or tissues, releasing the active benzoic acid.

Conversely, to enhance aqueous solubility, the carboxylate could be linked to polar moieties. For instance, creating phosphate (B84403) esters can significantly improve water solubility, as seen with fosamprenavir, a phosphate ester prodrug of the HIV protease inhibitor amprenavir. nih.gov Another strategy involves linking the drug to amino acids or short peptides, which can leverage amino acid transporters for improved absorption.

| Prodrug Strategy | Promoietry (Example) | Potential Advantage | Activation Mechanism |

| Increased Lipophilicity | Simple Alkyl Esters (e.g., Ethyl Ester) | Enhanced membrane permeability, potential for transdermal delivery. | Enzymatic hydrolysis by esterases. |

| Increased Aqueous Solubility | Phosphate Esters | Improved solubility for parenteral formulations. | Enzymatic cleavage by phosphatases. |

| Targeted Delivery/Solubility | Amino Acid Conjugates | Potential for active transport via amino acid transporters, improved solubility. | Enzymatic cleavage by peptidases. |

| Sustained Release | Polymeric Conjugates (e.g., PEG) | Extended half-life and reduced dosing frequency. | Hydrolysis (enzymatic or chemical). |

Nanotechnology Applications for Delivery and Enhanced Efficacy

Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility and limited bioavailability. For therapeutics built upon the this compound scaffold, nanoformulations can significantly enhance efficacy, as demonstrated by extensive research on its most famous derivative, Apixaban. Apixaban exhibits poor water solubility and its oral bioavailability is approximately 50%. benthamdirect.comnih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have been successfully employed to improve Apixaban's oral delivery. nih.gov These lipid-based nanoparticles encapsulate the drug, protecting it from degradation and enhancing its absorption.

Research has shown that SLNs developed using a hot-homogenization method can achieve particle sizes around 167 nm with a high entrapment efficiency of 87.32%. benthamdirect.com Similarly, NLCs, which are a second generation of lipid nanoparticles incorporating liquid oil into the solid lipid matrix, have been optimized to enhance Apixaban's bioavailability. nih.gov Studies using Box-Behnken design for optimization have produced NLCs with particle sizes in the range of 315 nm and entrapment efficiencies near 90%. nih.gov Further research has developed optimized NLCs with a mean particle size of 232 nm, which demonstrated sustained drug release over 72 hours. mdpi.com Injectable nanoparticle compositions have also been developed to ensure high bioavailability and provide a smooth drug-time profile. google.com

| Nanocarrier Type | Key Findings for Apixaban Delivery | Reported Particle Size | Reported Entrapment Efficiency | Reference |

| Solid Lipid Nanoparticles (SLN) | Marked improvement in solubility and bioavailability. | 167.1 nm | 87.32% | benthamdirect.com |

| Nanostructured Lipid Carriers (NLC) | Enhanced bioavailability and effectiveness. | 315.2 nm | 89.84% | nih.gov |

| Nanostructured Lipid Carriers (NLC) | Sustained drug release over 72 hours. | 232 nm | >89% | mdpi.com |

| Solid Lipid Nanoparticles (SLN) | Enhanced therapeutic effect via increased intestinal absorption or lymphatic transport. | 116.7 - 1866 nm | 22.8 - 96.7% | nih.gov |

Combination Therapies Involving this compound

The clinical utility of therapeutics derived from this compound can be expanded through combination therapies. This is most evident in the extensive clinical trials of Apixaban, which has been evaluated in combination with antiplatelet agents for patients with complex cardiovascular conditions, such as those with both atrial fibrillation (AF) and acute coronary syndrome (ACS) who have undergone percutaneous coronary intervention (PCI). nih.govjacc.org These patients are at high risk for both thromboembolic events (requiring anticoagulation) and ischemic coronary events (requiring antiplatelet therapy), but combining these agents significantly increases bleeding risk.

Major clinical trials have sought to determine the optimal antithrombotic regimen in these high-risk populations. The goal is to find a combination that minimizes bleeding without compromising efficacy against ischemic events.

| Clinical Trial (Acronym) | Therapeutic Combination Investigated | Patient Population | Primary Objective | Reference |

| AUGUSTUS | Apixaban vs. Vitamin K Antagonist (VKA), each with Aspirin or Placebo (on a background of a P2Y12 inhibitor). | Patients with AF and ACS or undergoing PCI. | Evaluate the safety of Apixaban vs. VKA and Aspirin vs. Placebo. | jacc.org |

| APPRAISE-2 | Apixaban vs. Placebo on a background of single or dual antiplatelet therapy (Aspirin +/- Clopidogrel). | High-risk patients post-ACS. | Assess the efficacy and safety of adding Apixaban to antiplatelet therapy. | nih.gov |

| APPROACH-ACS-AF | Apixaban + Clopidogrel (Dual Therapy) vs. VKA + Clopidogrel + Aspirin (Triple Therapy). | Patients with AF and ACS undergoing PCI. | Test whether dual therapy with Apixaban is superior to triple therapy with VKA regarding bleeding. | nih.gov |

| ADANCE | Apixaban vs. Clopidogrel + Aspirin. | Patients with acute non-disabling cerebrovascular events. | Assess if Apixaban is superior to dual antiplatelet therapy. | clinicaltrials.gov |

These studies highlight that a therapeutic agent based on the this compound scaffold can be a central component in complex, multi-drug regimens designed to address multifaceted disease states.

Potential for Derivatization towards Novel Therapeutic Agents

The structure of this compound offers multiple points for chemical modification, or derivatization, to generate novel therapeutic agents with diverse biological activities. The core structure contains a benzene (B151609) ring, a carboxylic acid, and a piperidone ring, all of which are common motifs in pharmacologically active compounds.

The piperidone ring is a versatile scaffold found in a wide array of bioactive molecules. nih.gov For example, 3,5-bis(ylidene)-4-piperidone structures are considered mimics of curcumin (B1669340) and have been investigated for their anticancer and anti-inflammatory properties. nih.gov The piperidine (B6355638) moiety itself is a key structural element in drugs targeting the central nervous system, and is also found in biocides and antifungals. nih.gov

The carboxylic acid group is another prime site for derivatization. It can be converted into amides, esters, or more complex heterocyclic systems. For instance, benzoic acid derivatives have been transformed into 1,2,4-oxadiazoles, a class of compounds investigated for treating diseases caused by nonsense mutations and as anticancer agents. nih.govgoogle.com

| Derivatization Site | Potential Modification | Resulting Chemical Class | Potential Therapeutic Area |

| Carboxylic Acid | Amide bond formation | Amides, Peptides | Various, including enzyme inhibitors |

| Carboxylic Acid | Heterocycle formation | 1,2,4-Oxadiazoles, Tetrazoles | Anticancer, Genetic disorders |

| Piperidone Ring | Alkylation/Arylation at Nitrogen | N-substituted piperidones | CNS disorders, Analgesics |

| Piperidone Ring | Condensation at alpha-carbons | Ylidene-piperidones | Anticancer, Anti-inflammatory |

| Benzene Ring | Electrophilic substitution | Substituted phenyl derivatives | Modulation of pharmacokinetic/pharmacodynamic properties |

Unexplored Biological Activities and Targets for this compound

While its role in factor Xa inhibition is well-established through Apixaban, the this compound scaffold may possess activities against other biological targets. The structural motifs present in the molecule are prevalent in drugs targeting a wide range of proteins.

The piperidine and piperidone heterocycles are considered "privileged scaffolds" in medicinal chemistry because they can interact with numerous biological targets. Piperidine derivatives have been developed as inhibitors of cholinesterase for Alzheimer's disease, as biocides, and as agents targeting various receptors and enzymes. nih.gov The piperidone core, for example, is a precursor in the synthesis of fentanyl and its analogues, which are potent µ-opioid receptor agonists. github.com Furthermore, piperidine rings are incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to induce the degradation of specific target proteins. acs.org

The benzoic acid portion is also common in many bioactive compounds. For example, a derivative of benzoic acid was identified as a potent and selective inhibitor of phosphodiesterase type 4D (PDE4D), a target for inflammatory diseases. nih.gov Given this prevalence, it is plausible that this compound or its simple derivatives could be screened for activity against other enzyme families, such as kinases, phosphatases, or other phosphodiesterases, as well as G-protein coupled receptors (GPCRs).

Challenges and Opportunities in the Development of this compound-Based Therapeutics

The development of new drugs based on the this compound scaffold presents both significant challenges and promising opportunities.

Challenges:

Balancing Efficacy and Safety: For anticoagulants, the primary challenge is achieving potent antithrombotic efficacy while minimizing the risk of bleeding. Clinical trials have shown that combining Apixaban with other antiplatelet agents can increase bleeding events. nih.govjst.go.jp

Pharmacokinetics and Drug Interactions: Therapeutics derived from this scaffold may be substrates for metabolic enzymes like cytochrome P450 3A4 (CYP3A4) and transporters like P-glycoprotein (P-gp). bms.com This can lead to significant drug-drug interactions, complicating their use in patients on multiple medications. mdpi.com

Limited Bioavailability: The parent compound and its derivatives may suffer from poor solubility and/or low oral bioavailability, requiring advanced formulation strategies like nanotechnology to be effective. musechem.com

Patient Adherence: The need for specific dosing regimens, which can be complex, may lead to non-adherence and treatment failure. nih.gov

Opportunities:

Exploring New Therapeutic Areas: The scaffold's potential for derivatization opens up the possibility of developing drugs for entirely new indications beyond anticoagulation, such as cancer, inflammatory disorders, or CNS diseases. nih.govnih.govnih.gov

Advanced Drug Delivery: Nanotechnology provides a clear opportunity to overcome pharmacokinetic hurdles like poor solubility and bioavailability, potentially leading to more effective and safer medicines. benthamdirect.commdpi.com

Prodrug Development: Thoughtful application of prodrug strategies can enhance the clinical utility of new derivatives by improving their physicochemical and pharmacokinetic profiles.

Personalized Medicine: Future research into the pharmacogenomics of how individuals metabolize and respond to these compounds could enable personalized dosing strategies, maximizing efficacy and minimizing adverse effects. musechem.com

Conclusion and Outlook on the Research Trajectory of 4 2 Oxopiperidin 1 Yl Benzoic Acid

Summary of Key Findings and Contributions to the Field

A thorough search of scientific databases and chemical literature yields no significant studies detailing the synthesis, biological activity, or therapeutic potential of 4-(2-Oxopiperidin-1-yl)benzoic acid. Its presence is primarily noted in the catalogs of chemical suppliers, where it is listed as a building block or intermediate for organic synthesis. This suggests that while the compound is commercially available, it has not been a primary focus of academic or industrial research.

The lack of published data means there are no key findings to summarize regarding its mechanism of action, pharmacological properties, or any potential contributions to the field of medicinal chemistry at this time. The scientific community has yet to report on the biological targets or therapeutic areas where this specific compound might show promise.

Implications for Future Drug Development and Chemical Biology

The implications of this compound for future drug development and chemical biology are, at present, entirely speculative. The piperidine (B6355638) ring is a common motif in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for interacting with a variety of biological targets. Similarly, the benzoic acid group is a key feature in numerous pharmaceuticals, often involved in receptor binding or influencing solubility and metabolic stability.

The combination of these two moieties in this compound presents a unique chemical architecture that could potentially interact with a range of biological targets. For instance, the lactam function within the 2-oxopiperidine ring could engage in hydrogen bonding with protein active sites, while the carboxylic acid of the benzoic acid moiety could form salt bridges or other electrostatic interactions.

Future research could explore the potential of this compound as a starting point for the development of novel therapeutics. Its structural features might lend themselves to the design of inhibitors for enzymes such as proteases or kinases, or as ligands for various receptors. However, without any foundational research, its true potential remains unknown.

Unanswered Questions and Prospective Research Avenues for this compound

The current state of knowledge on this compound is a blank slate, presenting a multitude of unanswered questions and, consequently, a wide array of prospective research avenues.

Key Unanswered Questions:

What are the most efficient and scalable synthetic routes to this compound and its derivatives?

What is the toxicological profile of the compound?

Does this compound exhibit any significant biological activity in preliminary screenings against a diverse range of cellular and molecular targets?

What are the specific enzymes, receptors, or ion channels that this compound might interact with?

Could this compound serve as a valuable probe for exploring biological pathways or as a fragment for fragment-based drug discovery?

What are the structure-activity relationships for derivatives of this compound?

Prospective Research Avenues:

Synthesis and Characterization: The initial step would be to establish and optimize a robust synthetic pathway for the compound and its analogs.

High-Throughput Screening: Subjecting this compound to a battery of high-throughput screening assays could quickly identify potential areas of biological activity.

Computational Studies: In silico modeling and docking studies could predict potential biological targets and guide the design of focused libraries of derivatives.

Pharmacokinetic Profiling: Should any biological activity be identified, an early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties would be crucial.

Medicinal Chemistry Campaigns: Based on initial findings, medicinal chemistry efforts could be initiated to optimize the potency, selectivity, and drug-like properties of this chemical scaffold.

Q & A

Q. What are the established synthetic routes for 4-(2-Oxopiperidin-1-yl)benzoic acid, and what reaction conditions are critical for yield optimization?

Methodological Answer: Synthesis typically involves coupling benzoic acid derivatives with functionalized piperidine precursors. Key steps include:

- Esterification/Amidation: Reacting 4-carboxybenzoyl chloride with 2-oxopiperidine under anhydrous conditions (e.g., DCM, 0–5°C) .

- Catalytic Optimization: Use of coupling agents like EDC/HOBt for amide bond formation, with reaction monitoring via TLC or HPLC .

- Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating the pure product .

Critical Parameters: - Temperature control (<5°C) during acid chloride formation to prevent side reactions.

- Moisture-free environments to avoid hydrolysis of intermediates .

Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for aerosol-prone steps .

- First Aid:

- Eye Exposure: Immediate 15-minute flush with water; consult an ophthalmologist .

- Ingestion: Do not induce vomiting; administer activated charcoal if advised by a physician .

- Toxicology: Limited data available; assume acute toxicity and conduct risk assessments using analogs (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Validation:

- Use standardized positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

- Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement .

- Data Normalization: Account for solvent effects (e.g., DMSO concentration ≤1%) and cell viability interference (e.g., MTT assay controls) .

- Computational Docking: Compare binding poses in different protein conformations (e.g., AutoDock Vina) to explain assay variability .

Q. What computational chemistry approaches are recommended for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311G(d,p) basis set to compute:

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to predict stability and aggregation tendencies .

- QSPR Models: Corrogate experimental logP and solubility data with descriptors like polar surface area and molar refractivity .

Q. What strategies optimize the crystallization of this compound for high-resolution structural studies?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., EtOH/water, acetone/hexane) for slow evaporation .

- Temperature Gradients: Gradual cooling from 40°C to 4°C to promote nucleation .

- Additives: Introduce co-formers (e.g., nicotinamide) to stabilize crystal lattice via hydrogen bonding .

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .

Q. How should researchers address discrepancies between experimental spectral data (NMR, IR) and computational modeling results for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.